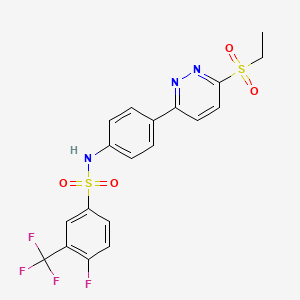

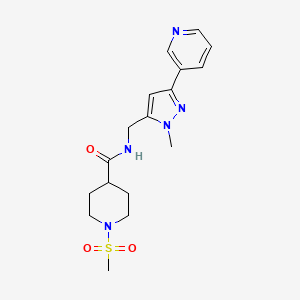

![molecular formula C10H11BrF3NO B2550033 3-[(2-Bromobenzyl)amino]-1,1,1-trifluoro-2-propanol CAS No. 866135-77-5](/img/structure/B2550033.png)

3-[(2-Bromobenzyl)amino]-1,1,1-trifluoro-2-propanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-[(2-Bromobenzyl)amino]-1,1,1-trifluoro-2-propanol is a useful research compound. Its molecular formula is C10H11BrF3NO and its molecular weight is 298.103. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

New Alcohol Protecting Groups and Oxidation Processes

One study introduced new alcohol protecting groups, including o-bromobenzyl, which is closely related to the structure of interest. These protecting groups can be removed under reductive conditions, coupled with the oxidation of the substrate to produce aldehydes or ketones directly. This process is facilitated by 1,5-hydrogen transfer followed by β-fragmentation, showcasing a method for selective oxidation in organic synthesis (Curran & Yu, 1992).

Synthesis of Amino Acid for Peptide Photoaffinity Reagents

Another application involves the synthesis of a carbene-yielding amino acid from p-bromobenzyl alcohol, which is a precursor similar to "3-[(2-Bromobenzyl)amino]-1,1,1-trifluoro-2-propanol." This compound was used to create peptide photoaffinity reagents, indicating its utility in studying protein interactions and functions (Shih & Bayley, 1985).

Discovery of Dibenzyl Bromophenols in Marine Algae

Research on marine algae yielded dibenzyl bromophenols with structures related to the query compound. These compounds exhibited selective cytotoxicity against human cancer cell lines, suggesting potential applications in discovering new anticancer agents (Xu et al., 2004).

Domino Transformations in Organic Synthesis

Domino transformations of gem-trifluoroacetyl(bromo)alkenes, related to the structure , were explored under the action of secondary amines. This process yielded amino-1-trifluoromethyl indenols, demonstrating the compound's utility in synthesizing complex structures with potential biological activity (Rulev et al., 2007).

Catalytic Amination for Hybrid Polymacrocycles

Catalytic amination of 3-bromobenzyl-substituted azacrown ethers, resembling the structural motif of the query compound, facilitated the synthesis of hybrid polymacrocycles comprising porphyrin and azacrown ether moieties. This application highlights the role of such compounds in constructing complex molecular architectures for materials science and catalysis (Yakushev et al., 2016).

Mecanismo De Acción

Target of Action

The primary target of the compound 3-[(2-Bromobenzyl)amino]-1,1,1-trifluoro-2-propanol is human DNA topoisomerase IIα . This enzyme plays a crucial role in DNA topology maintenance, making it a potential target for anticancer drugs .

Mode of Action

The compound This compound interacts with its target by binding to the DNA topoisomerase IIα enzyme . It is neither a DNA intercalator nor a topoisomerase poison, but a DNA minor groove-binding agent . This interaction results in the inhibition of the enzyme’s activity .

Biochemical Pathways

The action of This compound affects the DNA processing reactions in both prokaryotes and eukaryotes . By inhibiting DNA topoisomerase IIα, it disrupts the normal function of the enzyme in maintaining the topological states of DNA double helix .

Result of Action

The result of the action of This compound is the inhibition of human DNA topoisomerase IIα . This inhibition disrupts the normal function of the enzyme, potentially leading to the death of cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors These could include the pH of the environment, the presence of other compounds, and the temperature.

Propiedades

IUPAC Name |

3-[(2-bromophenyl)methylamino]-1,1,1-trifluoropropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrF3NO/c11-8-4-2-1-3-7(8)5-15-6-9(16)10(12,13)14/h1-4,9,15-16H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDVWSFPENHRCEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCC(C(F)(F)F)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Fluorosulfonyloxy-1-methoxy-3-[3-(trifluoromethyl)phenyl]benzene](/img/structure/B2549950.png)

![(E)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2549953.png)

![3-(3-chlorophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2549957.png)

![N-[4-(acetylamino)phenyl]-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2549962.png)

![tert-Butyl 3-formyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B2549965.png)

![[3-Amino-5-(2-ethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone](/img/structure/B2549966.png)

![5-(2-Chlorophenyl)-3-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B2549973.png)